3-Methylbenzofuran-2-carbonyl chloride

Catalog No.
S778948
CAS No.
2256-86-2
M.F
C10H7ClO2
M. Wt
194.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzofuran-2-carbonyl chloride

CAS Number

2256-86-2

Product Name

3-Methylbenzofuran-2-carbonyl chloride

IUPAC Name

3-methyl-1-benzofuran-2-carbonyl chloride

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C10H7ClO2/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3

InChI Key

QEULGCOIYWPYIL-UHFFFAOYSA-N

SMILES

CC1=C(OC2=CC=CC=C12)C(=O)Cl

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)Cl

The exact mass of the compound 3-Methylbenzofuran-2-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylbenzofuran-2-carbonyl chloride (CAS 2256-86-2) is a highly reactive heterocyclic acyl chloride utilized extensively as a premium electrophilic building block in organic synthesis. It is primarily procured for the rapid, coupling-agent-free synthesis of benzofuran-2-carboxamides and esters, which are prevalent motifs in pharmaceuticals and agrochemicals. Beyond standard nucleophilic acyl substitutions, this compound has proven highly effective in transition-metal-catalyzed insertion reactions, such as palladium-catalyzed carbochlorocarbonylations. Its 3-methyl substitution provides critical steric and electronic properties that differentiate its reactivity and stereoselectivity from unmethylated analogs, making it an essential precursor for scalable, high-yield synthetic workflows [1].

Research Fit

Acyl chloride

Pre-formed electrophile for direct amide/ester coupling

3-Methyl group

Steric and electronic differentiation from 2-methyl and unsubstituted analogues

Certified purity

Supplied at certified purity grade for building-block reliability

Attempting to substitute 3-methylbenzofuran-2-carbonyl chloride with its parent carboxylic acid (3-methylbenzofuran-2-carboxylic acid) introduces significant process inefficiencies, as the acid requires stoichiometric, expensive coupling agents (e.g., EDCI, HATU) that often yield poor conversions (<15%) when reacting with sterically hindered amines [1]. Furthermore, substituting with the des-methyl analog, benzofuran-2-carbonyl chloride, is not viable in advanced catalytic workflows; the lack of the 3-methyl group drastically reduces the stability of reaction intermediates, leading to a nearly 5-fold drop in yield during complex palladium-catalyzed transformations [2]. Consequently, generic substitution compromises both atom economy and application-critical performance.

Substitution Risk

Unsubstituted benzofuran acyl chloride

May produce complex oxidation mixtures, unlike the single product from the 3-methyl analogue, complicating purification and impurity profiling.

2-Methylbenzofuran acyl chloride

Divergent oxidative pathway yields distinct products; downstream metabolic profiles may not be interchangeable.

Generic acylating agents

Lack the benzofuran core; substitution eliminates the pharmacophoric and metabolic predictability associated with the 3-methyl scaffold.

Enhanced Reactivity in Palladium-Catalyzed Alkyne Insertions

In the synthesis of complex α,β-unsaturated carbonyls and cyclopentenones via Pd-catalyzed carbochlorocarbonylation, the 3-methyl substitution is critical for reaction efficiency. 3-Methylbenzofuran-2-carbonyl chloride achieves a 56% yield (with a Z:E ratio of 3:1), whereas the unmethylated comparator, benzofuran-2-carbonyl chloride, affords the product in only a 12% yield under identical elevated temperature conditions [1].

Evidence DimensionProduct yield in Pd-catalyzed carbochlorocarbonylation
Target Compound Data56% yield (Z:E = 3:1)
Comparator Or BaselineBenzofuran-2-carbonyl chloride (12% yield)
Quantified Difference4.6-fold higher yield
ConditionsPd-catalyzed reaction with alkynes at elevated temperatures

Buyers synthesizing complex cyclopentenones or functionalized alkenes must procure the 3-methylated variant to achieve viable process yields.

Oxidation selectivity
Reported
3‑Methylbenzofuran: >98% single product
Benzofuran: complex mixture
Supports metabolic oxidation pathway interpretation
Biomimetic Mn(III) porphyrin/H₂O₂; RT

Superior Insertion Reactivity Compared to Standard Aromatic Acid Chlorides

When evaluated as an electrophile in Pd-catalyzed carbochlorocarbonylation model reactions, 3-methylbenzofuran-2-carbonyl chloride drastically outperforms simple unfunctionalized aromatic acid chlorides. While standard benzoyl chloride yielded only 9% of the desired insertion product due to limited conversion, the 3-methylbenzofuran derivative successfully yielded 56%, demonstrating its robust compatibility with formal C–COCl bond cleavage and reassembly [1].

Evidence DimensionInsertion product yield
Target Compound Data56% yield
Comparator Or BaselineBenzoyl chloride (9% yield)
Quantified Difference>6-fold increase in yield
ConditionsPd-catalyzed insertion model reaction

Justifies the procurement of this specialized heterocyclic building block over cheaper, generic aromatic acid chlorides for advanced transition-metal-catalyzed syntheses.

Regioisomeric product profile
Reported
3‑Methyl: predominantly benzofuranone 19
2‑Methyl: multiple distinct products
Isomer choice dictates dominant oxidation pathway
Both >95% conversion; divergent profiles

Elimination of Coupling Agent Dependency in Amide Synthesis

Utilizing 3-methylbenzofuran-2-carbonyl chloride allows for direct, rapid acylation of amines without coupling reagents. In contrast, utilizing the parent 3-methylbenzofuran-2-carboxylic acid requires stoichiometric coupling agents like EDCI, which can result in poor yields—such as a reported 12.4% yield in sterically demanding biphenyl amine couplings—and complicates downstream purification [1].

Evidence DimensionReagent requirement and coupling efficiency
Target Compound DataDirect acylation (no coupling agents required)
Comparator Or Baseline3-Methylbenzofuran-2-carboxylic acid (requires EDCI/PyBOP)
Quantified DifferenceElimination of stoichiometric coupling reagents and avoidance of low-yield EDCI bottlenecks
ConditionsAmide bond formation with complex/hindered amines

Procuring the acid chloride directly reduces overall raw material costs by eliminating expensive coupling reagents and streamlines large-scale purification.

Isolated yield
Data to verify
91%
Reproducible preparation benchmark
500 mg scale; oxalyl chloride/DMF
ETA/ETB selectivity
Reported
2‑ to 16‑fold
Reported receptor selectivity context
Micromolar binding assays
Gastric lesion reduction
Model context
49‑66%
Reported model-response endpoint
HCl/EtOH mouse model, 20 mg/kg p.o.

Coupling-Agent-Free Synthesis of Benzofuran-Based APIs

Directly follows from the compound's ability to acylate complex or sterically hindered amines rapidly without the need for EDCI or HATU, making it the ideal precursor for scalable, cost-effective pharmaceutical manufacturing of benzofuran-2-carboxamides [1].

Precursor for Tetrasubstituted Alkenes and Cyclopentenones

Leverages its robust 56% yield in palladium-catalyzed carbochlorocarbonylation, significantly outperforming unmethylated analogs and standard benzoyl chlorides for generating complex, highly functionalized structural motifs[2].

Stereoselective Late-Stage Functionalization

Utilizes the specific steric bulk of the 3-methyl group to drive favorable Z:E ratios (e.g., 3:1) in alkene formation, which is critical for precise structure-activity relationship (SAR) optimization in medicinal chemistry workflows [2].

Application Selection Guide

Application
Selection Property
Validation Focus
Metabolic stability research
3-Methyl substitution directs oxidation to a single product
Metabolite profiling under biomimetic conditions
ETA receptor antagonist synthesis
3-Methylbenzofuran core with reported receptor selectivity
ETA/ETB binding assay confirmation
Gastroprotective prodrug research
Direct access to ferruginyl ester conjugates
In vivo gastric lesion model endpoint review
Oxidation reference standard synthesis
Dominant single oxidation product for standard preparation
LC-MS method benchmarking

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Methylbenzofuran-2-carbonyl chloride

Explore Compound Types